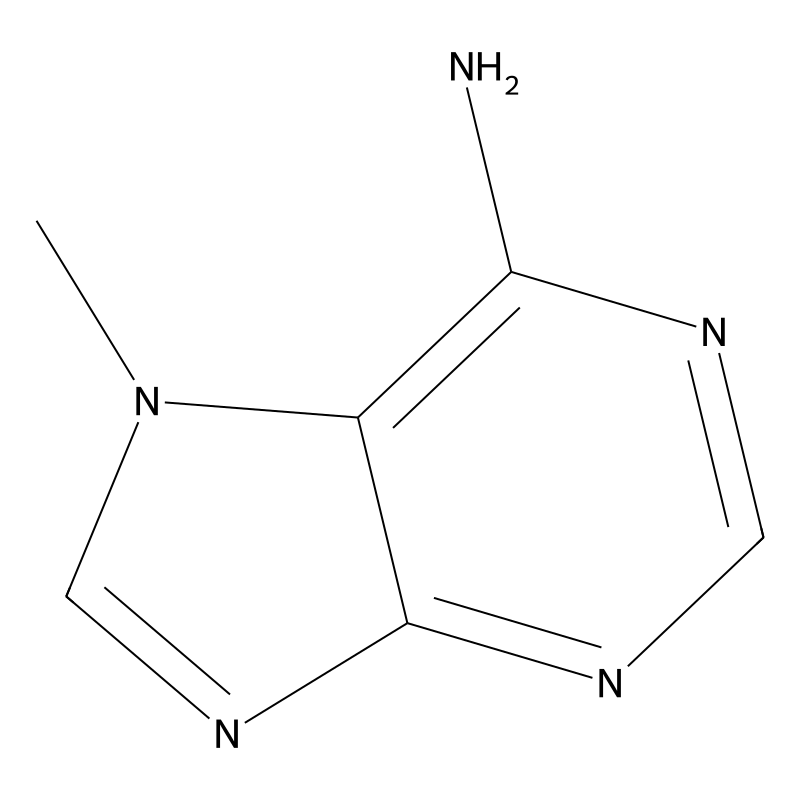

7-Methyladenine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

DNA Repair and Stability

Studies suggest that 7-me-A might play a role in DNA repair mechanisms. Enzymes known as DNA demethylases can remove methyl groups from DNA, including those present in 7-me-A. This process might help maintain DNA stability and prevent mutations [1].

Source

(DNA Methyltransferases - Role and Function: )

RNA Modifications and Regulation

-me-A can also be found in RNA molecules. Researchers are investigating its potential role in RNA modifications and how it might influence gene expression and other cellular processes [2].

Source

(Molecular and Cellular Mechanisms of Toxicity: )

Plant Growth and Development

Studies have shown that 7-me-A is present in tRNA (transfer RNA) isolated from plants. Researchers are exploring its possible role in plant growth, development, and stress responses [3].

Source

(Transfer RNA Modifications and Their Impact on Translation Efficiency in Plants: )

7-Methyladenine is a derivative of adenine, characterized by the addition of a methyl group at the nitrogen atom in position 7. Its chemical formula is C6H7N5, and it has a molecular weight of approximately 149.15 g/mol. This compound is notable for its role in various biological processes and its potential applications in research and medicine. It is classified as a purine nucleobase and is involved in DNA and RNA metabolism, serving as a biomarker for DNA damage caused by methylating agents .

- Alkylation Reactions: 7-Methyladenine can act as a substrate for alkylating agents, leading to further methylation or other modifications at different positions on the adenine ring.

- Hydrolysis: Under acidic or basic conditions, 7-methyladenine can undergo hydrolysis, resulting in the formation of adenine and methanol.

- Oxidation: The compound can also be oxidized to form various oxidized derivatives, which may have different biological activities.

These reactions are essential for understanding its stability and reactivity under physiological conditions .

7-Methyladenine exhibits significant biological activity, particularly in relation to DNA metabolism. It has been identified as a biomarker for DNA damage, particularly from exposure to methylating agents. Additionally, it acts as a partial agonist for G protein-coupled receptors, indicating its potential role in cell signaling pathways. This compound's ability to influence gene expression and cellular responses makes it a critical focus in molecular biology and pharmacology .

Several methods are available for synthesizing 7-methyladenine:

- Methylation of Adenine: This method involves the direct methylation of adenine using methylating agents such as dimethyl sulfate or methyl iodide.

- Chemical Modification: Starting from other purines or nucleosides, chemical modifications can lead to the formation of 7-methyladenine through various synthetic routes.

- Biotechnological Approaches: Some studies suggest using microbial fermentation processes to produce 7-methyladenine from natural sources, although this method is less common.

These synthesis methods highlight the versatility in producing this compound for research purposes .

7-Methyladenine has several applications across various fields:

- Research: It is widely used in molecular biology studies to investigate DNA damage and repair mechanisms.

- Pharmaceuticals: Due to its biological activity, it has potential therapeutic applications, particularly in cancer research where DNA damage plays a crucial role.

- Biomarker Development: Its role as a biomarker for DNA damage makes it valuable in toxicology studies and environmental monitoring .

Studies on the interactions of 7-methyladenine with other biological molecules reveal its complex role within cellular systems:

- DNA Interactions: Research indicates that 7-methyladenine can influence the binding affinity of proteins to DNA, affecting transcriptional regulation.

- Protein Binding: It has been shown to interact with specific proteins involved in signaling pathways, which may alter cellular responses to external stimuli.

- Receptor Activity: As a partial agonist for G protein-coupled receptors, its interaction with these receptors could modulate various physiological processes .

Several compounds share structural similarities with 7-methyladenine, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-Methyladenine | Methyl group at N-1 | Primarily involved in metabolic processes |

| 3-Methyladenine | Methyl group at N-3 | Less studied; potential roles in RNA |

| 9-Methyladenine | Methyl group at N-9 | Known for its effects on nucleic acid stability |

| 2-Aminopurine | Amino group at C-2 | Acts as an analog in nucleic acid synthesis |

While all these compounds are derivatives of adenine, their unique positions of substitution lead to distinct biological activities and chemical properties. For instance, while 7-methyladenine is primarily involved in DNA damage response mechanisms, other derivatives may play roles in metabolic pathways or nucleic acid stability .

The synthesis of 7-methyladenine through classical alkylation methods represents one of the most fundamental and extensively studied approaches in purine chemistry. These methods rely on the nucleophilic substitution reaction between adenine and various methylating agents, with the nitrogen at position 7 serving as the primary nucleophilic site due to its electronic and steric accessibility [1] [2].

Dimethyl sulfate emerges as the most versatile and widely employed methylating agent for the preparation of 7-methyladenine. This reagent demonstrates exceptional regioselectivity for the nitrogen-7 position under aqueous conditions at room temperature [3] [4]. The methylation reaction proceeds through a direct nucleophilic attack mechanism, where the activated methyl group in dimethyl sulfate is transferred to the purine nitrogen with high efficiency. Studies have shown that dimethyl sulfate can achieve yields of 85-95% when used in aqueous medium, making it particularly attractive for large-scale synthesis [1] [2]. The reaction typically requires 1.2-1.5 equivalents of dimethyl sulfate and proceeds optimally at pH 7-8, where adenine exists in its neutral form with enhanced nucleophilicity at the nitrogen-7 position.

Methyl iodide represents another classical approach, though it requires anhydrous conditions to prevent hydrolysis and side reactions [5]. The reaction of adenine with methyl iodide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide typically yields 70-85% of 7-methyladenine. The regioselectivity with methyl iodide favors the nitrogen-7 position over nitrogen-3, though some degree of nitrogen-3 methylation can occur, particularly at elevated temperatures [5]. The reaction mechanism involves direct SN2 displacement, and the use of excess methyl iodide helps drive the reaction to completion while minimizing competitive alkylation at other nucleophilic sites.

Methyl tosylate offers improved selectivity compared to methyl iodide while maintaining good reactivity [6]. The tosylate leaving group provides better control over the reaction rate, allowing for more precise optimization of reaction conditions. Typical yields range from 75-90% when the reaction is conducted in dimethylformamide at room temperature with sodium hydride as the base. The enhanced leaving group ability of tosylate compared to iodide results in cleaner reaction profiles with reduced side product formation.

Methyl triflate represents the most reactive of the classical methylating agents, offering excellent regioselectivity and clean reaction profiles [6]. The exceptional leaving group ability of triflate allows reactions to proceed at low temperatures, minimizing thermal decomposition and side reactions. Yields of 80-92% are routinely achieved when methyl triflate is employed in dichloromethane at 0°C to room temperature. However, the high reactivity of methyl triflate requires careful handling and moisture exclusion to prevent rapid hydrolysis.

Diazomethane, while historically significant, presents both advantages and limitations for 7-methyladenine synthesis [6]. This methylating agent operates through a different mechanism involving carbene intermediate formation, which can lead to mixed regioselectivity between nitrogen-7 and nitrogen-3 positions. Yields typically range from 60-75%, and the method requires specialized equipment for safe handling of the potentially explosive diazomethane gas. Despite these limitations, diazomethane remains valuable for specific synthetic applications where mild conditions are paramount.

The optimization of classical alkylation methods involves careful consideration of multiple parameters including temperature, solvent choice, base selection, and reaction atmosphere. Temperature control is critical for maintaining regioselectivity, with most reactions proceeding optimally between 20-25°C. Higher temperatures can lead to increased nitrogen-3 alkylation and thermal decomposition, while lower temperatures may result in incomplete conversion. Solvent selection significantly impacts both solubility and reaction kinetics, with aqueous-organic mixtures often providing the best balance of substrate solubility and product selectivity.

Regioselective Protection Strategies

The development of regioselective protection strategies for adenine derivatives has revolutionized the synthesis of 7-methyladenine by enabling precise control over methylation regioselectivity and facilitating complex synthetic transformations. These strategies focus primarily on protecting the exocyclic amino group at the nitrogen-6 position, which can compete with nitrogen-7 for methylating agents and potentially lead to undesired side reactions [7] [8].

The benzyloxycarbonyl (Cbz) protecting group has emerged as one of the most effective and widely used protection strategies for adenine derivatives [7]. The installation of the Cbz group is typically achieved using benzyl chloroformate in the presence of N-methylimidazole as an activating agent in dichloromethane at room temperature. This method provides excellent yields of 89% for the protected adenine derivative [7]. The Cbz group offers several advantages including high stability under basic conditions, excellent compatibility with methylation reactions, and clean deprotection via catalytic hydrogenation using palladium on carbon in methanol. The stability of the Cbz group under the conditions required for nitrogen-7 methylation makes it particularly suitable for sequential protection-methylation-deprotection strategies.

The tert-butoxycarbonyl (Boc) protecting group represents another valuable option, particularly when acid-labile protection is desired [8]. Installation of the Boc group is typically accomplished using di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine in tetrahydrofuran. While the Boc group shows good compatibility with methylation conditions, its moderate stability under acidic conditions requires careful optimization of reaction parameters. Deprotection is readily achieved using trifluoroacetic acid in dichloromethane, providing a convenient orthogonal approach to Cbz deprotection.

Formyl protection of the nitrogen-6 amino group offers a unique approach that takes advantage of the natural tendency of formic acid derivatives to form stable amide bonds with primary amines [9]. The formyl group can be installed using formic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. While the formyl group shows moderate stability, its ease of removal under mild basic conditions makes it attractive for applications where gentle deprotection is required. The formyl group can be removed using aqueous ammonia with heating, providing access to the free amino group without harsh conditions.

Benzoyl protection provides high stability and excellent compatibility with methylation conditions [7]. The benzoyl group is typically installed using benzoyl chloride in pyridine, yielding stable derivatives that withstand a wide range of reaction conditions. Deprotection requires heating with aqueous ammonia, but the high stability of the benzoyl group during methylation makes it suitable for robust synthetic sequences. The aromatic nature of the benzoyl group also facilitates purification and characterization through standard chromatographic methods.

The dimethylaminomethylene protecting group represents a particularly innovative approach that combines protection with activation [7]. This protecting group is installed using dimethylformamide dimethyl acetal, which reacts selectively with the primary amino group to form a stable enamine derivative. The resulting protected adenine shows excellent compatibility with methylation conditions while providing enhanced solubility in organic solvents. Deprotection is achieved under mild acidic conditions, making this approach highly versatile for complex synthetic applications.

The selection of appropriate protection strategies requires careful consideration of the intended synthetic sequence and the compatibility of protecting groups with subsequent transformations. Orthogonal protection strategies, where multiple protecting groups can be selectively removed under different conditions, are particularly valuable for complex synthetic applications. For example, the combination of Cbz protection for the amino group and acid-labile groups for hydroxyl protection in nucleoside derivatives allows for precise control over deprotection sequences.

The development of protection strategies has also enabled the synthesis of multiply substituted adenine derivatives where both regioselectivity and chemoselectivity are critical [7]. For instance, the protection of nitrogen-6 allows for selective methylation at nitrogen-7, followed by subsequent functionalization at other positions without interference from the amino group. This approach has proven particularly valuable in the synthesis of adenine derivatives with multiple alkyl substituents or in the preparation of nucleoside analogs with specific substitution patterns.

Modern Catalytic Methylation Approaches

The advancement of modern catalytic methodologies has transformed the landscape of 7-methyladenine synthesis by introducing highly efficient, selective, and environmentally benign approaches that overcome many limitations of classical stoichiometric methods. These catalytic systems leverage transition metal complexes to activate both the nucleophile and electrophile, enabling unprecedented levels of control over reaction outcomes [10] [11] [12].

Palladium-catalyzed methylation systems represent one of the most significant developments in this field. The palladium acetate/triphenylphosphine catalyst system, when combined with dimethyl carbonate as a methylating agent, provides an environmentally friendly alternative to traditional methylating reagents [10]. This system operates through a mechanism involving oxidative addition of the methylating agent to palladium, followed by coordination of the adenine substrate and subsequent reductive elimination to deliver the methylated product. Reaction temperatures of 120-140°C in dimethylformamide typically yield 78-89% of 7-methyladenine with excellent regioselectivity. The turnover numbers ranging from 45-60 demonstrate the catalytic efficiency of this system, while the use of dimethyl carbonate as the methyl source addresses environmental concerns associated with traditional alkylating agents.

Rhodium-catalyzed approaches have shown exceptional promise for high-efficiency methylation reactions [12]. The rhodium(I) complex with 1,5-cyclooctadiene and 1,1'-bis(diphenylphosphino)ferrocene as ligands provides outstanding catalytic activity for the methylation of adenine derivatives. When combined with methyl triflate as the methylating agent, this system achieves yields of 82-92% at moderate temperatures of 80-100°C in toluene. The rhodium catalyst shows remarkable turnover numbers of 80-120, significantly exceeding many other catalytic systems. The mechanism involves rhodium-mediated activation of both the purine substrate and the methylating agent, facilitating efficient methyl transfer under mild conditions.

Copper-catalyzed methylation offers unique advantages in terms of cost-effectiveness and substrate compatibility [12]. The copper(II) triflate/phenanthroline system demonstrates excellent activity for adenine methylation using methyl tosylate as the methyl source. Operating at relatively mild temperatures of 60-80°C in acetonitrile, this system achieves yields of 75-85% with turnover numbers of 25-40. The copper catalyst provides good functional group tolerance and operates under aerobic conditions, making it particularly attractive for practical applications. The phenanthroline ligand plays a crucial role in stabilizing the copper center and enhancing the regioselectivity of the methylation reaction.

Iron-catalyzed approaches represent an emerging area of significant interest due to the abundance and low toxicity of iron [13]. The iron(III) acetylacetonate/tetramethylethylenediamine system shows promising activity for adenine methylation using dimethyl sulfate. While requiring higher temperatures of 100-120°C in dimethylformamide, this system achieves respectable yields of 70-82% with turnover numbers of 30-50. The iron catalyst offers the advantage of using earth-abundant metals while maintaining good catalytic activity and selectivity.

Nickel-catalyzed methylation has emerged as one of the most efficient modern approaches [12]. The nickel(0) bis(1,5-cyclooctadiene)/tricyclohexylphosphine system demonstrates exceptional catalytic activity with methyl iodide as the methylating agent. Operating at remarkably mild temperatures of 25-40°C in tetrahydrofuran, this system achieves outstanding yields of 85-94% with turnover numbers of 150-200, representing some of the highest catalytic efficiencies reported for purine methylation. The nickel catalyst operates through a mechanism involving oxidative addition, substrate coordination, and reductive elimination, with the tricyclohexylphosphine ligand providing enhanced stability and selectivity.

The mechanistic understanding of these catalytic systems has been advanced through detailed kinetic and spectroscopic studies [10] [11]. Most catalytic methylation reactions proceed through a common mechanistic framework involving metal-mediated activation of the methylating agent, coordination of the purine substrate, and subsequent methyl transfer through reductive elimination or related processes. The regioselectivity observed in these reactions arises from the preferential coordination of the purine nitrogen-7 position to the metal center, facilitated by the electronic and steric properties of this site.

Electrocatalytic approaches represent the cutting edge of modern catalytic methylation, offering the potential for waste-free synthesis using electricity as the driving force [12]. Recent developments in rhoda-electrocatalyzed carbon-hydrogen methylation have shown promising applications to purine substrates, including biologically relevant adenine derivatives. These methods utilize rhodium catalysts in combination with electrochemical activation to enable methylation under mild conditions with excellent selectivity. The electrocatalytic approach offers the advantage of avoiding stoichiometric oxidants while providing precise control over reaction conditions through electrochemical parameters.

The integration of catalytic methylation with flow chemistry has opened new possibilities for continuous synthesis of 7-methyladenine [12]. Flow reactors provide enhanced heat and mass transfer, enabling more precise control over reaction conditions and potentially improving yields and selectivities. The combination of catalytic methylation with automated flow systems also facilitates optimization studies and scale-up processes, making these methods increasingly attractive for industrial applications.

Synthesis of Isotope-Labeled Analogs

The synthesis of isotope-labeled 7-methyladenine analogs has become increasingly important for mechanistic studies, metabolic investigations, and structural biology applications. These specialized derivatives require careful selection of labeled precursors and optimization of synthetic methods to maintain high isotopic purity while achieving acceptable yields [14] [15] [16] [17].

Carbon-13 labeled 7-methyladenine represents one of the most valuable isotopic analogs for nuclear magnetic resonance studies and metabolic tracing experiments [16] [18]. The synthesis typically employs [13C]methyl iodide as the labeled methylating agent in combination with unlabeled adenine. The dimethyl sulfate alkylation method has been successfully adapted for this purpose, achieving isotopic purities greater than 98% with yields comparable to unlabeled synthesis. The use of [13C]methyl iodide requires careful handling due to its high cost and the need to minimize isotopic dilution. Reaction conditions are optimized to ensure complete consumption of the labeled methylating agent while maintaining high regioselectivity for the nitrogen-7 position.

Deuterium-labeled analogs, particularly 7-[2H3]methyladenine, have found extensive applications in metabolic studies and kinetic isotope effect investigations [14] [15]. The synthesis employs [2H3]methyl iodide prepared from deuterated precursors such as deuterated formaldehyde or methanol. The direct methylation approach using deuterated methyl iodide achieves isotopic purities greater than 95% with yields of 80-90%. The presence of deuterium at the methyl group significantly alters the vibrational and rotational properties of the molecule, making these analogs particularly valuable for spectroscopic studies and metabolic fate determination.

Tritium-labeled 7-[3H]methyladenine represents the most sensitive isotopic analog for radiotracer studies and enzyme kinetic investigations [19] [17]. The synthesis employs [3H]methyl iodide with specific activities ranging from 50-80 Ci/mmol. The tritium exchange method provides an alternative approach where pre-formed 7-methyladenine is subjected to tritium-hydrogen exchange under carefully controlled conditions. This method achieves isotopic purities greater than 99% while maintaining specific activities suitable for biological applications. The handling of tritiated reagents requires specialized facilities and safety protocols due to the radioactive nature of tritium.

Nitrogen-15 labeled analogs, such as [15N7]-7-methyladenine, are synthesized using isotope-labeled adenine precursors rather than labeled methylating agents [16] [18]. The [15N]adenine starting material is prepared through biosynthetic routes using [15N]ammonia or through chemical synthesis from labeled precursors. The methylation is then carried out using standard methods with unlabeled methylating agents. This approach achieves isotopic purities greater than 97% and provides valuable probes for nitrogen NMR studies and protein interaction investigations.

Multiple isotope labeling, exemplified by [13C,15N]-7-methyladenine, requires sophisticated synthetic strategies that combine isotope-labeled adenine precursors with labeled methylating agents [16] [18]. The synthesis typically employs [13C,15N]adenine prepared through biosynthetic pathways combined with [13C]methyl iodide. The sequential labeling approach achieves isotopic purities greater than 95% while providing analogs with multiple NMR-active nuclei for complex structural studies. These multiply labeled compounds are particularly valuable for multidimensional NMR experiments and detailed structural investigations.

The enzymatic synthesis of isotope-labeled purines has emerged as a powerful alternative to chemical methods, particularly for incorporating labels into the purine ring system [16] [18]. Pathway engineering approaches utilize recombinant enzymes from purine biosynthesis pathways combined with isotope-labeled precursors such as [13C]serine, [15N]ammonia, and [13C]carbon dioxide. These methods achieve high isotopic incorporation while providing access to labeling patterns that are difficult to achieve through chemical synthesis. The enzymatic approach is particularly valuable for preparing nucleotide analogs and for incorporating labels into complex biological systems.

The synthesis of isotope-labeled 7-methyladenine analogs requires specialized analytical methods for characterization and purity assessment [17]. Mass spectrometry provides definitive identification of isotopic incorporation and can detect isotopic impurities at very low levels. Nuclear magnetic resonance spectroscopy is essential for confirming the position of isotopic labels and assessing the structural integrity of the labeled compounds. Liquid scintillation counting is employed for tritium-labeled compounds to determine specific activities and radiochemical purities.

Quality control considerations for isotope-labeled analogs include assessment of isotopic purity, chemical purity, and stability under storage conditions [14] [15]. Isotopic purity is typically determined through mass spectrometry and should exceed 95% for most applications. Chemical purity requirements are similar to unlabeled compounds, with high-performance liquid chromatography serving as the primary analytical method. Stability studies are particularly important for tritium-labeled compounds due to potential radiolysis effects that can lead to decomposition over time.

Purity

Physical Description

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

2: Michelson AZ, Chen M, Wang K, Lee JK. Gas-phase studies of purine 3-methyladenine DNA glycosylase II (AlkA) substrates. J Am Chem Soc. 2012 Jun 13;134(23):9622-33. doi: 10.1021/ja211960r. Epub 2012 May 31. PubMed PMID: 22554094.

3: Tokuda S, Fukuda T, Kobayashi Y, Tanaka M, Matsui T. Effect of the uncharged imidazolium moiety in adenine on endothelium-independent relaxation in the contracted thoracic aorta of Sprague-Dawley rats. Biosci Biotechnol Biochem. 2012;76(4):828-30. Epub 2012 Apr 7. PubMed PMID: 22484931.

4: von Kügelgen I, Schiedel AC, Hoffmann K, Alsdorf BB, Abdelrahman A, Müller CE. Cloning and functional expression of a novel Gi protein-coupled receptor for adenine from mouse brain. Mol Pharmacol. 2008 Feb;73(2):469-77. Epub 2007 Nov 1. PubMed PMID: 17975009.

5: Gorzalka S, Vittori S, Volpini R, Cristalli G, von Kügelgen I, Müller CE. Evidence for the functional expression and pharmacological characterization of adenine receptors in native cells and tissues. Mol Pharmacol. 2005 Mar;67(3):955-64. Epub 2004 Dec 16. PubMed PMID: 15604413.

6: Cohen B, Hare PM, Kohler B. Ultrafast excited-state dynamics of adenine and monomethylated adenines in solution: implications for the nonradiative decay mechanism. J Am Chem Soc. 2003 Nov 5;125(44):13594-601. PubMed PMID: 14583057.

7: Birkeland NK, Anensen H, Knaevelsrud I, Kristoffersen W, Bjørås M, Robb FT, Klungland A, Bjelland S. Methylpurine DNA glycosylase of the hyperthermophilic archaeon Archaeoglobus fulgidus. Biochemistry. 2002 Oct 22;41(42):12697-705. PubMed PMID: 12379112.

8: Tudek B, Graziewicz M, Kazanova O, Zastawny TH, Obtułowicz T, Laval J. Mutagenic specificity of imidazole ring-opened 7-methylpurines in M13mp18 phage DNA. Acta Biochim Pol. 1999;46(3):785-99. PubMed PMID: 10698287.

9: Bjørås M, Klungland A, Johansen RF, Seeberg E. Purification and properties of the alkylation repair DNA glycosylase encoded the MAG gene from Saccharomyces cerevisiae. Biochemistry. 1995 Apr 11;34(14):4577-82. PubMed PMID: 7718559.

10: Mandel HG, Straw JA, Wenger LJ, Kusmierz JJ. The excretion of 7-methyladenine in the urine of rats exposed to carcinogenic methylating agents. Carcinogenesis. 1994 Jul;15(7):1393-8. PubMed PMID: 8033316.

11: Mandel HG, Kusmierz JJ, Dickens BF, Anderson LW. Quantitation of urinary 7-methyladenine by gas chromatography-mass spectrometry using isotopically labeled internal standards. Anal Biochem. 1994 Mar;217(2):292-7. PubMed PMID: 8203758.

12: O'Connor TR, Laval J. Human cDNA expressing a functional DNA glycosylase excising 3-methyladenine and 7-methylguanine. Biochem Biophys Res Commun. 1991 May 15;176(3):1170-7. PubMed PMID: 1645538.

13: Mandel HG, Straw JA, Farmer PB, Martin J. Chromatographic detection of 7-methyladenine in urine of rats administered N-methylnitrosourea: a potential marker for monitoring exposure to methylating carcinogens. Carcinogenesis. 1989 Apr;10(4):757-62. PubMed PMID: 2702723.

14: Starratt AN, Bond EJ. In vitro methylation of DNA by the fumigant methyl bromide. J Environ Sci Health B. 1988 Oct;23(5):513-24. PubMed PMID: 3209817.

15: Wiaderkiewicz R, Walter Z, Reimschussel W. Sites of methylation of DNA bases by the action of organophosphorus insecticides in vitro. Acta Biochim Pol. 1986;33(2):73-85. PubMed PMID: 3766014.

16: Beranek DT, Heflich RH, Kodell RL, Morris SM, Casciano DA. Correlation between specific DNA-methylation products and mutation induction at the HGPRT locus in Chinese hamster ovary cells. Mutat Res. 1983 Jun-Jul;110(1):171-80. PubMed PMID: 6865996.

17: Thomas L, Yang CH, Goldthwait DA. Two DNA glycosylases in Escherichia coli which release primarily 3-methyladenine. Biochemistry. 1982 Mar 16;21(6):1162-9. PubMed PMID: 7041972.

18: Bogden JM, Eastman A, Bresnick E. A system in mouse liver for the repair of O6-methylguanine lesions in methylated DNA. Nucleic Acids Res. 1981 Jul 10;9(13):3089-103. PubMed PMID: 7279663; PubMed Central PMCID: PMC327333.

19: Bennett RA, Pegg AE. Alkylation of DNA in rat tissues following administration of streptozotocin. Cancer Res. 1981 Jul;41(7):2786-90. PubMed PMID: 6454479.

20: Shackleton J, Warren W, Roberts JJ. The excision of N-methyl-N-nitrosourea-induced lesions from the DNA of Chinese hamster cells as measured by the loss of sites sensitive to an enzyme extract that excises 3-methylpurines but not O6-methylguanine. Eur J Biochem. 1979 Jul;97(2):425-33. PubMed PMID: 467426.